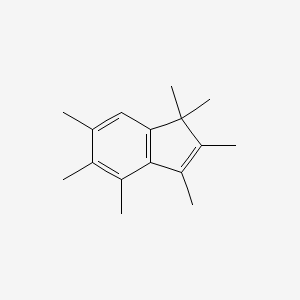

1,1,2,3,4,5,6-Heptamethyl-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77242-77-4 |

|---|---|

Molecular Formula |

C16H22 |

Molecular Weight |

214.35 g/mol |

IUPAC Name |

1,1,2,3,4,5,6-heptamethylindene |

InChI |

InChI=1S/C16H22/c1-9-8-14-15(11(3)10(9)2)12(4)13(5)16(14,6)7/h8H,1-7H3 |

InChI Key |

KLICHYGANBOWGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C)C)C(=C(C2(C)C)C)C |

Origin of Product |

United States |

Synthetic Strategies for 1,1,2,3,4,5,6 Heptamethyl 1h Indene and Its Precursors

De Novo Synthetic Routes to Polymethylated Indenes

The creation of the heptamethylated indene (B144670) core from basic building blocks requires a systematic approach, often involving multiple steps to build the fused ring system and introduce the numerous methyl groups in a controlled manner.

Multi-Step Approaches to the Indene Core from Simple Starting Materials

A notable and efficient pathway to a key precursor of 1,1,2,3,4,5,6-Heptamethyl-1H-indene commences with readily available starting materials, such as tiglic acid. nih.gov A one-pot procedure has been established for the synthesis of 2,3,4,5,6,7-hexamethyl-2,3-dihydro-1H-inden-1-one, a crucial intermediate. nih.gov This process highlights the utility of building complexity in a single synthetic operation, which is advantageous in terms of efficiency and yield.

The synthesis of this hexamethylated indenone precursor from tiglic acid is a significant step, as it establishes the core bicyclic structure with the majority of the required methyl substituents already in place. nih.gov This indenone then serves as a versatile platform for the final methylations to achieve the target heptamethylated structure.

Directed Alkylation and Methylation Procedures for Specific Isomers

With the core indenone structure in hand, the subsequent introduction of the final methyl groups requires directed alkylation or methylation. In the synthesis of this compound, the precursor 2,3,4,5,6,7-hexamethyl-2,3-dihydro-1H-inden-1-one is subjected to methylation. nih.gov This step is followed by a reduction of the ketone functionality to an alcohol, which is then eliminated to form the double bond within the five-membered ring, yielding the final heptamethylindene product. nih.gov

The regioselectivity of these alkylation and methylation reactions is critical for obtaining the desired isomer. The specific positioning of the existing methyl groups on the indenone precursor directs the final methylation to the desired carbon, ultimately leading to the 1,1,2,3,4,5,6-heptamethyl substitution pattern.

Functionalization and Derivatization Reactions of Highly Substituted Indenes

Once the highly substituted indene framework is constructed, further functionalization can be explored to introduce new chemical handles or to study the reactivity of the sterically hindered system.

Site-Specific Derivatization of the Indene Nucleus

The reactivity of the indene moiety in highly substituted systems has been investigated, for instance, through attempted functionalization reactions. An example of such a study is the attempted addition of acetone (B3395972) to 1,2,3,4,5,6,7-heptamethyl-1H-indene. nih.gov Such reactions provide insight into how the extensive methylation of the indene core influences the accessibility and reactivity of the double bond within the five-membered ring. The steric bulk imposed by the seven methyl groups can be expected to significantly modulate the approach of incoming reagents.

Regioselective and Stereoselective Transformations at the Saturated Ring Positions

While the functionalization of the unsaturated part of the indene nucleus is a key area of interest, transformations at the saturated positions of the five-membered ring in related dihydroindene systems are also of synthetic importance. Although specific examples for the heptamethylated indene are not detailed, general strategies for the regioselective functionalization of the saturated portion of indane derivatives have been explored. For instance, the bromination of indene can lead to dibromo- and tribromoindane derivatives. researchgate.net These halogenated intermediates can then be converted to other substituted indane derivatives through reactions with various silver salts, demonstrating a pathway to functionalization at the saturated ring positions. researchgate.net

Advanced Methodologies for the Construction of Sterically Congested Indene Systems

The synthesis of sterically demanding structures like this compound often necessitates the development of advanced and robust synthetic methodologies. The one-pot synthesis of the hexamethylated indenone precursor from tiglic acid is an example of a streamlined approach to building molecular complexity efficiently. nih.gov

Furthermore, modern synthetic methods are continually being developed to address the challenges of constructing sterically hindered molecules. These can include the use of highly active catalysts and the design of novel cyclization strategies that can overcome the steric repulsion of multiple substituents. While not specifically applied to the title compound, research into areas such as photoredox-enabled carbon-atom insertion into the indene ring to form substituted naphthalenes demonstrates the ongoing innovation in the field of indene chemistry. nih.gov Such advanced methods hold promise for the future synthesis of even more complex and sterically congested indene derivatives.

Metal-Catalyzed Coupling and Cycloaddition Reactions in Indene Synthesis

Transition metal catalysis provides a powerful toolkit for the construction of the indene framework through carbon-carbon bond formation. Various metals, including rhodium, iron, palladium, and ruthenium, have been successfully employed in cyclization and coupling reactions to yield substituted indenes.

Rhodium(I)-Catalyzed Reactions: Rhodium(I) complexes are effective catalysts for the [3+2] annulation reactions of arylboronic acid derivatives with alkynyl triazenes to produce functionalized indenyl triazenes. epfl.ch Another notable Rh(I)-catalyzed reaction involves the cyclization of 2-(chloromethyl)phenylboronic acids with alkynes, which yields indene derivatives in high yields. organic-chemistry.orgacs.org The regioselectivity of this reaction is influenced by the steric properties of the alkyne's substituent, with bulky groups favoring the α-position of the resulting indene. acs.org Furthermore, Rh(III) catalysts have been utilized in C–H activation and cyclization of substrates like oximes with alkenes to regioselectively synthesize isoquinolines, a reaction type that showcases the versatility of rhodium catalysis in building cyclic systems. rsc.org

FeCl₃-Catalyzed Cleavage: Iron(III) chloride (FeCl₃) serves as an inexpensive and efficient catalyst for synthesizing indene derivatives. In one approach, a range of N-benzylic sulfonamides react with internal alkynes in the presence of catalytic FeCl₃ to afford functionalized indenes with high regioselectivity. organic-chemistry.org This transformation proceeds through the FeCl₃-catalyzed cleavage of a carbon-nitrogen bond to form a benzyl (B1604629) cation intermediate, which then undergoes cyclization. organic-chemistry.org Similarly, FeCl₃ can catalyze the cyclization of arylallenes with N-benzylic and N-allylic sulfonamides, leading to structurally diverse polysubstituted indenes in good yields. nih.gov This method also relies on the generation of a carbocation intermediate that initiates the cyclization cascade. nih.gov

Palladium-Catalyzed Suzuki Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis and has been adapted for constructing indene precursors. nih.govmdpi.comnih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to form the biaryl product. mdpi.comyoutube.com A sequence involving a Suzuki coupling followed by a ring-closing metathesis has been utilized to construct functionalized indene derivatives from readily available substituted phenols. organic-chemistry.org This powerful combination of reactions allows for controlled and efficient synthesis. organic-chemistry.org

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): Ring-closing metathesis (RCM) is a widely used method for forming cyclic alkenes, including the five-membered ring of the indene system. wikipedia.org The reaction, often catalyzed by well-defined ruthenium complexes like Grubbs catalysts, involves the intramolecular metathesis of a diene. organic-chemistry.orguwindsor.caresearchgate.net For indene synthesis, a common strategy involves preparing a precursor containing two vinyl groups appropriately positioned on a benzene (B151609) ring, which then undergoes Ru-catalyzed RCM to form the indene ring. organic-chemistry.org This method is valued for its high functional group tolerance. uwindsor.caresearchgate.net

Cycloisomerization using Platinum or Ruthenium Salts: The cycloisomerization of 1,n-enynes is an atom-economical method for creating cyclic compounds. nih.gov Air-stable metal salts, such as PtCl₂, PtCl₄, and certain ruthenium complexes, can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org Ruthenium catalysts have also been shown to promote the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which proceeds via a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Reactions for Indene Synthesis

| Catalytic Method | Catalyst Example | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Rh(I)-Catalyzed Reaction | [Rh(I) complex] | 2-(Chloromethyl)phenylboronic acid, alkynes | Substituted indenes | organic-chemistry.orgacs.org |

| FeCl₃-Catalyzed Cleavage | FeCl₃ | N-benzylic sulfonamides, internal alkynes | Functionalized indenes | organic-chemistry.org |

| Pd-Catalyzed Suzuki Coupling | Pd(PPh₃)₂Cl₂ | Aryl halides, organoboronic acids | Indene precursors (biaryls) | organic-chemistry.orgnih.gov |

| Ru-Catalyzed RCM | Grubbs Catalyst | Di-alkenyl aromatic precursors | Indene derivatives | organic-chemistry.orgorganic-chemistry.org |

| Cycloisomerization | PtCl₂ / [RuCl₂(CO)₃]₂ | 1-Alkyl-2-ethynylbenzenes | Substituted indenes | organic-chemistry.org |

Brønsted Acid-Promoted Cyclizations and Rearrangements

Brønsted acids are effective promoters for the cyclization and rearrangement reactions that lead to the formation of the indene scaffold. organic-chemistry.org These reactions typically proceed through cationic intermediates under mild conditions.

A prominent method involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.org Using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), various indene derivatives can be synthesized in good to excellent yields. The reaction mechanism is believed to involve a Markovnikov proton addition to the diene, which generates a stable benzylic carbocation. This is followed by an intramolecular electrophilic attack on the adjacent aromatic ring (cationic cyclization) and subsequent deprotonation to yield the indene product and regenerate the catalyst. organic-chemistry.org This method exhibits tolerance for a range of substituents, including both electron-donating and electron-withdrawing groups. organic-chemistry.org Other Brønsted acids have been employed in cascade reactions, for instance, to generate N-acyliminium ions that undergo cyclization to form complex heterocyclic systems. acs.org

Table 2: Brønsted Acid-Promoted Indene Synthesis

| Catalyst | Substrate Type | Key Intermediate | Yield | Ref. |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Benzylic carbocation | Good to Excellent | organic-chemistry.org |

| Methanesulfonic acid (MsOH) | α,β-Unsaturated γ-ketoesters | Enol isomers | - | nih.gov |

| Chiral Phosphoric Acids | Tryptamines and enol lactones | N-acyliminium ion | 63-99% | acs.org |

Chemo- and Regioselective Strategies for Functionalized Indene Derivatives

The development of chemo- and regioselective synthetic methods is crucial for accessing specifically functionalized indene derivatives, which are valuable in materials science and as pharmaceutical intermediates. researchgate.net Selectivity in these reactions ensures that functional groups are installed at desired positions without affecting other reactive sites in the molecule.

Organocatalysis has emerged as a powerful tool for achieving high selectivity. For example, an organocatalytic C6-functionalization of 2,3-disubstituted indoles has been developed using ortho-hydroxybenzyl alcohols. nih.gov This protocol provides a direct and atom-economical route to diarylindol-6-ylmethanes with high chemo- and regioselectivity. nih.gov Similarly, base-mediated sequential Michael addition/ organic-chemistry.orgacs.org-sigmatropic rearrangements between vinylsulfonium salts and N-nucleophiles have been shown to produce functionalized benzylic thioethers with high selectivity and atom economy. nih.gov

In metal-catalyzed systems, selectivity is often controlled by the choice of catalyst and reaction conditions. For instance, in the Rh(I)-catalyzed synthesis of indenes from 2-(chloromethyl)phenylboronic acid and alkynes, the regioselectivity is dictated by the steric bulk of the alkyne substituent. organic-chemistry.org The FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes also proceeds with extremely high regioselectivity. organic-chemistry.org These examples underscore the importance of catalyst and substrate design in directing the outcome of complex organic transformations.

Ring System Modification via Hydrogenation and Dehydrogenation Protocols

Modification of the indene ring system through hydrogenation or dehydrogenation provides access to either partially or fully saturated indane derivatives or fully aromatic indenyl anions, respectively. These transformations are critical for tuning the electronic and steric properties of the molecule, particularly when used as ligands in organometallic chemistry.

Hydrogenation: The hydrogenation of aromatic rings, including the benzene portion of the indene system, is a synthetically important transformation. researchgate.net It can be achieved using catalytic hydrogenation with molecular hydrogen over various metal catalysts (e.g., Ni, Pd, Pt, Rh) under either homogeneous or heterogeneous conditions. researchgate.netnih.gov The hydrogenation of arenes can be challenging due to their high resonance stability, often requiring harsh conditions like high temperatures and pressures. jst.go.jpyoutube.com However, cooperative catalyst systems, such as a combination of rhodium-platinum nanoparticles and a Lewis acid catalyst, have been shown to hydrogenate even sterically hindered and electron-rich aromatic compounds under mild conditions (1 atmosphere H₂, <50°C). jst.go.jp The products of indene hydrogenation are typically indane derivatives. For instance, a one-pot synthesis of indene from 1-indanone (B140024) has been developed using a tandem catalysis system, which can be followed by further hydrogenation steps. rsc.org

Dehydrogenation: Dehydrogenation is the reverse process of hydrogenation and can be used to introduce unsaturation. In the context of indene chemistry, dehydrogenation is less common for modifying the core structure itself but is a key concept in areas like liquid organic hydrogen carriers (LOHCs), where aromatic compounds are hydrogenated for hydrogen storage and then dehydrogenated to release it. nih.gov The principles of catalytic dehydrogenation often involve the same types of metal catalysts used for hydrogenation but under different conditions (e.g., higher temperature, absence of H₂ pressure).

Reactivity and Transformations of 1,1,2,3,4,5,6 Heptamethyl 1h Indene

π-System Reactivity: Electrophilic and Nucleophilic Additions

The reactivity of the π-system in 1,1,2,3,4,5,6-Heptamethyl-1H-indene is a nuanced interplay of electronic and steric factors. The endocyclic double bond and the fused aromatic ring constitute the primary sites for π-reactivity.

Reactions at the Endocyclic Double Bond and the Aromatic Ring System

The endocyclic double bond in the five-membered ring of this compound is electron-rich, making it susceptible to electrophilic addition. libretexts.orglibretexts.org In a typical electrophilic addition, the π electrons of the double bond attack an electrophile, leading to the formation of a carbocation intermediate, which is then quenched by a nucleophile. nist.gov However, the seven methyl groups on the indene (B144670) core exert significant steric hindrance, which can impede the approach of electrophiles and subsequent nucleophiles.

Conversely, while alkenes are generally not prone to nucleophilic attack unless activated by electron-withdrawing groups, the specific electronic environment of the indene system could modulate this reactivity. youtube.com Nucleophilic addition to the endocyclic double bond would be less common but could potentially be induced under specific reaction conditions or with highly reactive nucleophiles.

The aromatic six-membered ring, enriched by the electron-donating effects of the five methyl substituents, is highly activated towards electrophilic aromatic substitution. However, the steric congestion around the ring could influence the regioselectivity of such reactions, favoring attack at less hindered positions.

Generation and Reactivity of Anionic Intermediates

The acidity of the C1-proton in indene and its derivatives allows for the generation of the corresponding indenyl anion upon treatment with a suitable base. spcmc.ac.in For this compound, deprotonation would likely occur at the C1 position, although the presence of the two methyl groups at this position in the specified isomer (this compound) precludes this. However, related isomers, such as those with a single methyl group at C1, can be deprotonated to form a highly stable anionic intermediate. This stability arises from the delocalization of the negative charge over the cyclopentadienyl-type system.

These indenyl anions are potent nucleophiles and readily react with a variety of electrophiles. This reactivity is fundamental to the extensive use of indenyl ligands in organometallic chemistry. The heptamethylindenyl anion, in particular, serves as a crucial ligand in the synthesis of various metal complexes.

Carbon-Hydrogen Bond Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, and this compound, with its numerous C-H bonds, is a substrate of significant interest in this area, primarily through its application as a ligand in transition metal catalysis. nih.govrsc.orgresearchgate.netyoutube.com

Direct C-H Silylation and Related C-H Functionalization Transformations

Direct C-H silylation is a valuable transformation for introducing silicon-containing moieties into organic molecules. nih.govnih.gov While specific studies on the direct C-H silylation of this compound are not extensively reported, the principles of C-H activation suggest that both the aromatic and methyl C-H bonds could be potential sites for such reactions, likely mediated by transition metal catalysts. The regioselectivity would be dictated by the catalyst and reaction conditions.

The heptamethylindenyl ligand (Ind), derived from this compound, has been instrumental in advancing rhodium(III)-catalyzed C-H activation reactions. For instance, the use of [CpRhCl2]2 and its heptamethylindenyl analogue, [IndRhCl2]2, has been explored in various catalytic transformations. The enhanced steric bulk of the Ind ligand, as compared to the more common pentamethylcyclopentadienyl (Cp*) ligand, can significantly influence the chemo- and diastereoselectivity of these reactions. nih.govrsc.orgresearchgate.net

Chemo- and Regioselective C-H Activation Studies on Highly Methylated Systems

The selective activation of a specific C-H bond in a molecule with multiple, similar C-H bonds is a formidable challenge in organic synthesis. chemrxiv.orgmdpi.com In highly methylated systems like this compound, the subtle differences in the electronic and steric environment of each C-H bond become critical in determining the site of activation.

Studies on related systems have shown that the choice of catalyst, directing group, and reaction conditions can steer the regioselectivity of C-H activation. For instance, in the Rh(III)-catalyzed coupling of benzamides with cyclopropenes, the heptamethylindenyl (Ind) ligand was found to be superior in achieving high diastereoselectivity compared to other cyclopentadienyl-type ligands. nih.govrsc.orgresearchgate.net This highlights the profound effect of the ligand's steric and electronic properties on the outcome of the C-H activation event. The steric hindrance provided by the numerous methyl groups of the Ind ligand can effectively block certain reaction pathways, thereby enhancing selectivity for others.

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. spcmc.ac.inmsu.eduebsco.com The conjugated diene system within the five-membered ring of this compound suggests its potential to participate in such reactions.

The indene core can theoretically undergo cycloaddition reactions, such as the Diels-Alder reaction, where the diene system reacts with a dienophile. wikipedia.org However, the extensive methylation in this compound would introduce significant steric hindrance, potentially impeding the approach of a dienophile and thus affecting the feasibility and rate of such reactions. msu.edu

Intramolecular rearrangements, such as sigmatropic shifts, are also a possibility for substituted indenes. These rearrangements involve the migration of a σ-bond across a π-system. The specific substitution pattern and the prevailing reaction conditions (thermal or photochemical) would dictate the feasibility and outcome of such rearrangements. For instance, rearrangements of the indene skeleton have been observed under mild conditions, with certain functional groups facilitating the process. researchgate.net

Cycloadditions Involving the Indene Moiety

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The indene core, containing a cyclopentadiene-like fragment fused to a benzene (B151609) ring, can potentially participate in several types of cycloadditions, most notably Diels-Alder and 1,3-dipolar cycloadditions.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile. wikipedia.orgmdpi.com In principle, the five-membered ring of the indene system can act as the diene component. However, the extensive methylation in this compound is expected to present significant steric hindrance to the approach of a dienophile. This steric congestion around the diene system would likely necessitate harsh reaction conditions and may lead to low yields or a lack of reactivity altogether. The electronic effect of the methyl groups, being electron-donating, would slightly increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which could enhance reactivity towards electron-deficient dienophiles. Nevertheless, steric factors are often the dominant consideration in heavily substituted systems.

1,3-Dipolar cycloadditions, which are [3+2] cycloadditions, involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. acs.orgnih.gov The double bond of the indene's five-membered ring could potentially act as a dipolarophile. The success of such a reaction would depend on the nature of the 1,3-dipole and the steric accessibility of the double bond. Again, the numerous methyl groups surrounding the potential reaction site in this compound would likely impede the approach of the 1,3-dipole.

A doctoral thesis detailing the synthesis of this compound mentions an attempted functionalization reaction with acetone (B3395972), which can be considered a carbonyl-ene reaction, a type of pericyclic reaction related to cycloadditions. jku.at While specific details of the outcome of this reaction were not provided, the attempt itself suggests an exploration of the reactivity of the indene double bond. The lack of reported successful cycloaddition reactions for this specific heptamethylated indene in the scientific literature suggests that its reactivity in this regard is limited, likely due to the prohibitive steric bulk.

Table 1: Anticipated Reactivity in Cycloaddition Reactions

| Cycloaddition Type | Role of Heptamethylindene | Expected Reactivity | Rationale |

| [4+2] Diels-Alder | Diene | Low to None | Significant steric hindrance from seven methyl groups outweighs the favorable electronic effect. |

| [3+2] 1,3-Dipolar | Dipolarophile | Low to None | Steric shielding of the double bond by adjacent methyl groups prevents the approach of the 1,3-dipole. |

Sigmatropic Rearrangements and Isomerization Pathways

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. wikipedia.org In the context of substituted indenes, wikipedia.orgstereoelectronics.org-sigmatropic shifts are a well-documented phenomenon that can lead to isomerization. pressbooks.pub These rearrangements typically involve the migration of a substituent from the C1 position of the indene ring.

For this compound, the most likely sigmatropic rearrangement would be a wikipedia.orgstereoelectronics.org-shift of one of the methyl groups from the C1 position. This is a thermally allowed process that proceeds suprafacially. stereoelectronics.orgaklectures.com Such a rearrangement would lead to the formation of isomeric heptamethylindenes. For instance, a wikipedia.orgstereoelectronics.org-methyl shift could result in the formation of 1,2,3,4,5,6,7-heptamethyl-2H-indene or other isomers depending on the subsequent reaction pathways.

The study of deuterated indenes has shown that wikipedia.orgstereoelectronics.org-hydrogen shifts readily occur, leading to scrambling of the isotopic label. pressbooks.pub While a methyl group has a lower migratory aptitude than hydrogen, wikipedia.orgstereoelectronics.org-alkyl shifts in cyclic systems are known to occur, particularly at elevated temperatures. wikipedia.org

Photochemical isomerization is another potential pathway for the transformation of this compound. Irradiation with UV light can induce skeletal rearrangements in alkyl-substituted indenes. acs.org These transformations can be complex and may involve different pericyclic processes or the formation of transient intermediates.

The thermal stability of this compound and its potential to isomerize via sigmatropic shifts are critical considerations, especially in the context of its use as a ligand in organometallic chemistry, where reactions are often carried out at elevated temperatures. The isomerization to a different indenyl isomer would result in a ligand with different steric and electronic properties, which could significantly impact the catalytic activity and selectivity of the corresponding metal complex.

Table 2: Potential Isomerization Pathways of this compound

| Transformation | Type | Conditions | Potential Product(s) |

| Methyl Migration | wikipedia.orgstereoelectronics.org-Sigmatropic Rearrangement | Thermal | Isomeric Heptamethylindenes |

| Skeletal Rearrangement | Photochemical Isomerization | Photochemical (UV) | Various structural isomers |

It is important to note that while these reaction pathways are theoretically plausible based on the principles of pericyclic reactions observed in related systems, specific experimental data for this compound remains scarce in the available literature. The significant steric hindrance imposed by the seven methyl groups likely plays a dominant role in its reactivity, or lack thereof, in these transformations.

Organometallic Coordination Chemistry of the Heptamethylindenyl Ligand

Synthesis of Heptamethylindenyl Metal Complexes

The synthesis of metal complexes featuring the heptamethylindenyl ligand is a crucial first step in exploring their chemical behavior. The preparation of these compounds, particularly with transition metals like cobalt and rhodium, has been a subject of considerable research.

Preparation of Transition Metal Complexes with Heptamethylindenyl Ligands (e.g., Cobalt and Rhodium systems)

The synthesis of heptamethylindenyl complexes of rhodium has been well-documented. A key precursor for many rhodium-Ind* complexes is the dimeric rhodium(III) complex, [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ . This compound is typically prepared by reacting rhodium(III) chloride hydrate (B1144303) with heptamethylindene in a suitable solvent like methanol. cdnsciencepub.com This dimer serves as a convenient starting material for the synthesis of a variety of monomeric heptamethylindenyl rhodium complexes through the cleavage of its chloride bridges with donor ligands such as phosphines. For instance, the reaction of [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ with phosphines like trimethylphosphine (B1194731) (PMe₃), dimethylphenylphosphine (B1211355) (PMe₂Ph), and triphenylphosphine (B44618) (PPh₃) readily yields the corresponding monomeric complexes, [(η⁵-C₉Me₇)RhLCl₂] (where L is the phosphine (B1218219) ligand). cdnsciencepub.com

In contrast to the well-established chemistry of rhodium, the synthesis of heptamethylindenyl cobalt complexes has proven to be more challenging. While the dicarbonyl complex, IndCo(CO)₂ , has been targeted as a cobalt analogue to the commercially available CpCo(CO)₂, its isolation in pure form has been problematic. acs.orgnih.gov Reports suggest that heptamethylindenyl cobalt compounds exhibit lower thermal stability and greater sensitivity to air and moisture compared to their more common Cp counterparts. This inherent instability has hampered the development of a broad family of heptamethylindenyl cobalt complexes. researchgate.net

A selection of synthesized heptamethylindenyl transition metal complexes is presented in the table below.

| Complex | Metal | Synthesis Method | Reference |

| [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ | Rhodium | Reaction of RhCl₃·xH₂O with heptamethylindene in methanol. | cdnsciencepub.com |

| [(η⁵-C₉Me₇)Rh(PMe₃)Cl₂] | Rhodium | Reaction of [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ with PMe₃. | cdnsciencepub.com |

| [(η⁵-C₉Me₇)Rh(PMe₂Ph)Cl₂] | Rhodium | Reaction of [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ with PMe₂Ph. | cdnsciencepub.com |

| [(η⁵-C₉Me₇)Rh(PPh₃)Cl₂] | Rhodium | Reaction of [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ with PPh₃. | cdnsciencepub.com |

| Ind*Co(CO)₂ | Cobalt | Attempts made via various routes, but purification proved difficult. | acs.orgnih.gov |

Exploration of Ligand Coordination Modes and Hapticity Variations (e.g., ηx coordination modes)

A defining feature of the indenyl ligand and its derivatives is the flexibility in its coordination to a metal center, a phenomenon known as hapticity. wikipedia.org Hapticity, denoted by the Greek letter eta (η), describes the number of contiguous atoms of a ligand that are bonded to the metal. wikipedia.orglibretexts.org While the η⁵ coordination mode is common for indenyl ligands, where all five atoms of the cyclopentadienyl (B1206354) ring are bonded to the metal, variations in hapticity play a crucial role in the reactivity of these complexes. fiveable.mecam.ac.uklibretexts.org

The most significant hapticity variation for indenyl ligands is the "indenyl effect," which involves a facile and reversible slippage from an η⁵ to an η³ coordination mode. wikipedia.orgwikipedia.org In the η³ mode, only three carbon atoms of the five-membered ring are coordinated to the metal. This change in hapticity opens up a coordination site on the metal, facilitating associative ligand substitution reactions, which are often significantly faster for indenyl complexes than for their cyclopentadienyl counterparts. wikipedia.org

X-ray crystallographic studies of heptamethylindenyl rhodium complexes have provided concrete evidence for these coordination modes. For example, the structure of [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ confirms a largely undistorted η⁵ coordination of the Ind* ligand to each rhodium center. cdnsciencepub.com However, in some monomeric derivatives like [(η⁵-C₉Me₇)Rh(PMe₂Ph)Cl₂] , a greater degree of distortion from perfect η⁵ geometry is observed, suggesting a tendency towards ring slippage. cdnsciencepub.com This inherent flexibility between η⁵ and η³ coordination is a key factor in the enhanced catalytic activity of many indenyl complexes. While less common, η¹ coordination, where only one carbon atom is bonded to the metal, is also a possible, though less stable, binding mode for indenyl ligands. cam.ac.uklibretexts.org

Electronic and Steric Effects in Organometallic Systems

The substitution of the ubiquitous Cp or Cp* ligands with the heptamethylindenyl ligand introduces significant electronic and steric perturbations within an organometallic complex, which in turn dictate its geometry, stability, and reactivity.

Ligand Field Theory and Metal-Ligand Interactions in Highly Alkylated Cyclopentadienyl Analogs

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by considering the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. Current time information in नागपूर डिव्हिजन, IN.fiveable.me In complexes with cyclopentadienyl-type ligands, the π-system of the ligand interacts with the metal's d-orbitals, leading to a specific splitting pattern of the d-orbital energies. wikipedia.org

The seven methyl groups on the indenyl ring in Ind* are electron-donating. This increased electron density on the ligand enhances its ability to donate to the metal center, making it a stronger electron-donating ligand compared to the unsubstituted indenyl or even the Cp ligand. However, the situation is more nuanced when comparing Ind* to Cp. While the additional methyl groups on the fused benzene (B151609) ring of Ind contribute to its electron-donating character, the fused aromatic ring itself can have competing electronic effects. acs.org

Impact of Steric Bulk on Complex Geometry, Stability, and Reactivity (e.g., comparison with Cp* ligands)

The most apparent difference between the heptamethylindenyl ligand and the pentamethylcyclopentadienyl (Cp) ligand is its significantly greater steric bulk. The seven methyl groups on the Ind ligand create a more crowded environment around the metal center. This increased steric hindrance has a profound impact on the geometry, stability, and reactivity of the resulting complexes. researchgate.netnih.gov

This steric pressure can lead to distortions in the coordination sphere of the metal. For example, a comparison of the X-ray crystal structures of [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ and its Cp* analogue, [CpRhCl(µ-Cl)]₂ , reveals differences in the rhodium-chloride bond lengths and the non-bonding rhodium-rhodium distance, indicating a greater degree of asymmetry in the Ind complex due to steric repulsion. cdnsciencepub.com

The increased steric bulk of the Ind* ligand can also enhance the stability of certain complexes by providing a protective "pocket" around the metal center, shielding it from unwanted reactions. fiveable.me Conversely, this steric hindrance can also limit the accessibility of substrates to the metal center, which can influence catalytic activity and selectivity. core.ac.uk The balance between these steric and electronic effects is a key factor in the design of catalysts based on heptamethylindenyl complexes.

A comparison of selected structural parameters for a heptamethylindenyl complex and its Cp* analogue is provided in the table below.

| Parameter | [(η⁵-C₉Me₇)RhCl(µ-Cl)]₂ | [Cp*RhCl(µ-Cl)]₂ | Reference |

| Rh-Cl (bridging) | 2.394(1) Å, 2.499(1) Å | 2.465(1) Å, 2.452(1) Å | cdnsciencepub.com |

| Rh-Cl (terminal) | 2.381(1) Å | 2.397(1) Å | cdnsciencepub.com |

| Rh---Rh distance | 3.612(1) Å | 3.1791(6) Å | cdnsciencepub.com |

Fine-tuning Electronic Properties for Enhanced Catalytic Performance

The unique combination of steric bulk and electronic properties of the heptamethylindenyl ligand makes it a valuable tool for fine-tuning the reactivity of metal catalysts. nih.gov By strategically modifying the ligand framework, it is possible to modulate the electronic environment at the metal center and thereby enhance catalytic performance, including activity and selectivity.

A notable example of this is the use of heptamethylindenyl rhodium complexes in catalysis. The increased steric bulk of the Ind* ligand has been shown to be crucial for achieving high diastereoselectivity in certain reactions. In these cases, the bulky ligand creates a chiral pocket around the metal center that preferentially accommodates one diastereomeric transition state over another.

Furthermore, the electronic properties of the Ind* ligand can be subtly altered by changes in the substitution pattern, although this is less explored for the heptamethylated version. In principle, the introduction of electron-withdrawing or -donating groups on the fused benzene ring could provide a means to systematically tune the electronic character of the metal center, thereby optimizing its catalytic activity for a specific transformation. This ability to fine-tune both steric and electronic parameters makes the heptamethylindenyl ligand a powerful platform for the development of new and improved organometallic catalysts.

Mechanistic Insights and Theoretical Investigations of 1,1,2,3,4,5,6 Heptamethyl 1h Indene Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of highly substituted indenes, such as the heptamethylated variants, typically involves multi-step pathways. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and controlling product formation. Although direct mechanistic studies on 1,1,2,3,4,5,6-heptamethyl-1H-indene are not available, we can infer its synthetic mechanism from related compounds.

Identification of Key Intermediate Species and Transition States

The formation of the indene (B144670) skeleton often proceeds through key reactive species such as carbocations or metal-complexed intermediates. uoa.grorganic-chemistry.org A plausible synthetic route would likely involve the generation of a precursor that can undergo intramolecular cyclization.

For instance, the synthesis of the related 1,2,3,4,5,6,7-heptamethyl-1H-indene has been achieved, providing a template for understanding potential intermediates. scm.com A general pathway for forming such a polysubstituted indene could involve the acid-catalyzed cyclization of a suitably substituted aryl precursor. In such a reaction, a critical intermediate would be a stabilized carbocation. The reaction is initiated by protonation, leading to the formation of an electrophilic center that then attacks the aromatic ring.

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products. nih.gov The stability of these intermediates often dictates the feasibility of a reaction pathway. In the context of indene synthesis, the transition state would be the highest energy point on the reaction coordinate between the reactant and the intermediate, or between the intermediate and the product. ucsb.edu

Plausible Intermediates in a Hypothetical Synthesis:

| Intermediate Type | Description | Role in Synthesis |

| Benzylic Carbocation | A carbocation where the positive charge is adjacent to a benzene (B151609) ring. | This electrophilic species would be a key intermediate, poised for intramolecular electrophilic aromatic substitution to form the five-membered ring. |

| Indanone Precursor | A substituted 2,3-dihydro-1H-inden-1-one. | Often, indenes are synthesized from corresponding indanones, which are formed via cyclization reactions like Friedel-Crafts acylation. The subsequent reduction and elimination steps would lead to the final indene product. |

| Metal-Vinylidene Complex | An intermediate where a metal catalyst activates an alkyne. | In metal-catalyzed cyclizations of ethynylbenzene derivatives, a metal-vinylidene species can undergo a 1,5-hydrogen shift to form the indene ring. organic-chemistry.org |

The transition states for these steps would involve the partial formation and breaking of bonds, representing the energy maxima of the reaction pathway. For example, the transition state for the cyclization step would feature the developing bond between the electrophilic carbon and the aromatic ring, with a delocalized positive charge.

Kinetic and Thermodynamic Aspects of Reaction Control

In chemical reactions that can yield more than one product, the distribution is often governed by either kinetic or thermodynamic control. nist.gov

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest, meaning it proceeds through the lowest activation energy barrier. This is known as the kinetic product. rsc.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. An equilibrium is established, and the major product will be the most thermodynamically stable one, even if it is formed more slowly. This is the thermodynamic product. rsc.orgresearchgate.net

In the synthesis of substituted indenes, different isomers can arise. The formation of this compound versus other isomers would be highly dependent on the reaction conditions. The gem-dimethyl group at the C1 position introduces significant steric strain. It is plausible that this isomer might be the kinetic product under certain conditions, while a less sterically hindered isomer, where methyl groups are more spread out across the ring system, could be the thermodynamic product.

The isomerization of the double bond within the five-membered ring is a known phenomenon in indene chemistry, often catalyzed by acids. rsc.org This highlights the importance of thermodynamic considerations, as an initially formed kinetic isomer could rearrange to a more stable thermodynamic isomer under the reaction conditions.

Factors Influencing Reaction Control in Indene Synthesis:

| Factor | Effect on Control | Rationale |

| Temperature | Low temperature favors kinetic control; high temperature favors thermodynamic control. | At low temperatures, there is insufficient energy to overcome the reverse activation barrier, making the faster-forming product dominant. At high temperatures, equilibrium is reached, favoring the most stable product. researchgate.net |

| Reaction Time | Short reaction times may favor the kinetic product. | If the reaction is stopped before equilibrium can be established, the product distribution will reflect the relative rates of formation. |

| Catalyst | The choice of catalyst can influence the energy of different transition states. | A catalyst can selectively lower the activation energy for one pathway over another, directing the reaction towards a specific product. |

| Solvent | Solvent polarity can stabilize charged intermediates or transition states differently. | A polar solvent might favor a pathway involving a more charge-separated transition state, influencing the product ratio. |

Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry provides powerful tools to investigate molecules and reaction mechanisms where experimental data is scarce. organic-chemistry.orgresearchgate.net For a molecule like this compound, these methods can predict its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. rsc.org It can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

For this compound, DFT calculations would be invaluable for:

Optimizing the Molecular Geometry: Determining the precise bond lengths, bond angles, and dihedral angles. This would reveal the extent of steric strain caused by the seven methyl groups, particularly the gem-dimethyl group at the C1 position.

Calculating Electronic Properties: Determining the HOMO-LUMO gap, which is an indicator of chemical reactivity, and generating molecular orbital diagrams to understand bonding.

Predicting Spectroscopic Data: Calculating theoretical NMR and IR spectra, which would be essential for identifying the compound if it were synthesized.

Hypothetical DFT-Calculated Parameters for Indene Isomers:

| Property | This compound (Hypothetical) | 1,2,3,4,5,6,7-Heptamethyl-1H-indene (Hypothetical) |

| Ground State Energy | Higher | Lower |

| Steric Strain | High (due to gem-dimethyl group) | Moderate |

| HOMO-LUMO Gap | Potentially smaller due to strain | Potentially larger |

Note: This table is illustrative and based on general chemical principles. Actual values would require specific calculations.

Quantum Chemical Calculations of Reaction Energetics and Pathways

Quantum chemical calculations can be used to map out the entire potential energy surface of a reaction. researchgate.net This allows for the determination of the energies of reactants, products, intermediates, and transition states.

By calculating the energetics of a proposed synthetic route to this compound, one could:

Compare Competing Pathways: If multiple isomeric products can be formed, their relative activation energies can be calculated to predict the kinetic product distribution. libretexts.org

Molecular Modeling of Steric and Electronic Influences on Reactivity

Molecular modeling encompasses a range of computational techniques used to visualize and analyze molecular structures and interactions. For this compound, modeling would be crucial for understanding how its unique substitution pattern affects its behavior.

Steric Effects: The seven methyl groups create a sterically crowded environment. Molecular models can generate steric maps, which visualize the "bulk" of the molecule. thegoodscentscompany.com This would show how the methyl groups might hinder the approach of a reagent, for example, in reactions involving the double bond or in the deprotonation to form the corresponding indenyl anion. The steric hindrance from the gem-dimethyl group at C1 would be particularly significant.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. rsc.org Modeling can calculate and visualize the molecular electrostatic potential (MEP) map. This map shows the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this indene, the π-system of the double bond and the aromatic ring would be electron-rich, and their reactivity would be modulated by the donating effect of the methyl groups.

Spectroscopic Probes for Mechanistic Studies

Spectroscopic methods are indispensable tools for elucidating the mechanisms of chemical reactions, providing insights into molecular structures, transient intermediates, and the dynamics of chemical transformations. researchgate.net In the study of this compound and related systems, spectroscopy allows researchers to observe reactions in real-time, identify fleeting intermediate species, and understand the intricate steps that govern the conversion of reactants to products.

Dynamic Nuclear Magnetic Resonance (NMR) Techniques for Unraveling Reaction Dynamics (e.g., in-situ NMR)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful method for studying chemical processes that occur at rates comparable to the NMR timescale. researchgate.net It can be used to determine the kinetics and thermodynamics of processes like conformational changes, bond rotations, and intermolecular exchange reactions. researchgate.netresearchgate.net A particularly potent application of DNMR is in-situ NMR, where spectra are recorded directly from a reaction mixture under authentic conditions, including elevated temperatures and pressures. wiley.com

This in-situ approach offers significant advantages over traditional methods that rely on analyzing aliquots taken from a reaction. wiley.com It enables the direct observation and characterization of labile, catalytically active species that may only exist under specific reaction conditions. wiley.com For complex reactions involving this compound, such as catalytic rearrangements or polymerizations, in-situ NMR can provide a detailed picture of the reaction progress. By monitoring the disappearance of reactant signals, the emergence of product signals, and the transient appearance of intermediate signals, a comprehensive mechanistic picture can be constructed. numberanalytics.com The insights gained from these experiments are paramount for understanding the molecular reaction mechanism and for the knowledge-driven optimization of reaction conditions. wiley.com

Advanced Vibrational (IR) and Electronic Spectroscopy for Intermediate Characterization

While NMR spectroscopy excels at providing detailed structural information, vibrational and electronic spectroscopies offer complementary insights, particularly for identifying and characterizing reaction intermediates. researchgate.net

Vibrational (Infrared) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a key tool for identifying functional groups within a molecule. researchgate.net In the context of reaction mechanisms, time-resolved or in-situ IR spectroscopy can monitor the formation and consumption of species by tracking the appearance and disappearance of their characteristic vibrational bands. For instance, in reactions involving the transformation of functional groups on the indene scaffold, IR spectroscopy can provide direct evidence of intermediate formation. A notable example is its use in monitoring the formation of a ketene (B1206846) intermediate from a diazo compound and its subsequent conversion to a β-lactam, a transformation analogous to potential functionalizations of indene derivatives. researchgate.net

Electronic (UV-Visible) Spectroscopy: UV-Visible spectroscopy probes the electronic transitions within a molecule and is especially sensitive to changes in conjugation and electronic structure. Intermediates in reactions involving the this compound system, such as carbocations, carbanions, or radical species, often possess extended π-systems that differ significantly from the reactant and product. These intermediates typically exhibit unique and intense absorption bands in the UV-Visible spectrum, allowing for their detection and kinetic analysis even at very low concentrations.

Structure-Activity Relationships (SAR) in Related Indene Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how a molecule's chemical structure correlates with its biological activity or physical properties. nih.govnih.gov For indene derivatives, which are explored as potential therapeutic agents, SAR provides a framework for optimizing properties like binding affinity and efficacy through systematic structural modifications. nih.govmdpi.com

Computational Approaches to SAR and Molecular Design

Computational chemistry has become a cornerstone of modern molecular design, offering powerful tools to predict molecular properties and guide synthetic efforts. zib.demdpi.com By creating theoretical models, researchers can screen virtual libraries of compounds, prioritizing those with the highest predicted activity before committing to resource-intensive synthesis. proquest.com

Computational SAR studies often employ methods like Density Functional Theory (DFT) to calculate the electronic structure and geometry of molecules. rsc.org These calculations can reveal how subtle changes, such as the placement of a substituent on the indene ring, can influence the molecule's shape, electronic distribution, and interaction with a biological target. nih.gov For example, studies on other heterocyclic systems have shown that the position of nitrogen atoms can greatly affect thermodynamic properties, a principle that can be applied to designing indene analogues with specific characteristics. rsc.org This synergy between computational prediction and experimental synthesis accelerates the discovery of novel, highly active compounds. researchgate.net

Application of Molecular Descriptors and Pattern Recognition Analysis in Chemical Space

To systematically explore SAR, complex chemical structures are converted into numerical values known as molecular descriptors. researchgate.net These descriptors encode various aspects of a molecule's physicochemical properties, including its size, shape, lipophilicity, and electronic features. researchgate.netnih.gov With thousands of descriptors available, they form the basis of quantitative structure-activity relationship (QSAR) models that mathematically link a molecule's structure to its biological function. researchgate.net

Molecular Descriptors: These are categorized into different classes, from simple constitutional descriptors (e.g., molecular weight) to complex 3D descriptors that depend on the molecule's conformation. The selection of appropriate descriptors is critical for building a robust and predictive QSAR model. For instance, modeling the uptake of pharmaceuticals by cells has shown that descriptors like solubility (log S), acidity (pKa), and molecular weight are key drivers of epithelial permeability. nih.gov

Pattern Recognition Analysis: This approach simplifies retrosynthetic planning by identifying holistic substructural patterns within a target molecule that may be accessible through known synthetic methods. nih.gov In the context of SAR, pattern recognition can identify key structural motifs within a series of indene derivatives that are consistently associated with high activity. By recognizing these privileged patterns, chemists can design new molecules that retain these essential features while exploring modifications in other regions of the structure. nih.gov

This combination of molecular descriptors and pattern recognition allows for the effective navigation of "chemical space"—the vast, multidimensional representation of all possible chemical structures. nih.gov By using computational tools to analyze patterns and relationships within this space, researchers can more efficiently identify promising regions and design novel indene derivatives with desired activities. nih.gov

Advanced Spectroscopic Characterization of 1,1,2,3,4,5,6 Heptamethyl 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of heptamethylindenyl compounds, offering detailed information about the connectivity and spatial arrangement of atoms. emerypharma.com

High-Field and Multi-nuclear NMR for Complex Spin Systems (e.g., ¹H, ¹³C, ¹⁹F, ²⁹Si NMR)

High-field NMR spectroscopy is crucial for resolving the complex proton (¹H) and carbon (¹³C) spectra of heptamethyl-1H-indene derivatives, which often feature numerous overlapping signals. nih.govcopernicus.org The increased spectral dispersion at high magnetic fields simplifies the analysis of intricate spin systems.

In ¹H NMR spectra of transition-metal permethylindenyl-phenoxy (PHENI*) complexes, the chemical shifts provide key structural information. For instance, in a silyl-bridged complex, the SiCH₃ singlet appears around δ 1.04 ppm, while the SiC₆H₅ resonances are observed as multiplets in the aromatic region (δ 7.23–7.82 ppm). nih.gov The integration of ¹³C NMR spectra reveals trends such as the progressive oxygenation of derivatives, indicated by an increase in carboxylic acid and ketone signals. copernicus.org

Multi-nuclear NMR extends the analytical window to other magnetically active nuclei. For silyl (B83357) derivatives of heptamethylindene, ²⁹Si NMR is particularly informative. unige.ch The chemical shifts in ²⁹Si NMR are sensitive to the silicon atom's coordination environment and the nature of its substituents. pascal-man.com For example, in tris(trimethylsilyl)silyl-substituted compounds, the ²⁹Si NMR shifts can vary significantly. pascal-man.com While specific data for 1,1,2,3,4,5,6-heptamethyl-1H-indene itself is not abundant in the provided results, the principles of ²⁹Si NMR applied to various silane (B1218182) and siloxane structures demonstrate its utility in characterizing silicon-containing derivatives. unige.chresearchgate.net The chemical shifts are influenced by factors like bond angles and the electronegativity of attached groups. unige.chchemconnections.org

Similarly, for fluorinated derivatives, ¹⁹F NMR would be an indispensable tool for characterizing the fluorine environments within the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for a Silyl-Bridged Permethylindenyl-Phenoxy (PHENI) Titanium Complex* nih.gov

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| SiCH₃ | 1.04 |

| SiC₆H₅ | 7.23–7.32 (multiplet) |

Table 2: General ¹³C NMR Chemical Shift Ranges chemconnections.orgcareerendeavour.com

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| Alkyl (sp³) | 10 - 40 |

| sp³ Carbon attached to electronegative atom | 40 - 80 |

| Alkyne (sp) | 80 - 100 |

| Alkene and Aromatic (sp²) | 110 - 140 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structure Assignment

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of heptamethylindene derivatives. emerypharma.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.edu For instance, COSY can be used to trace the connectivity of the methyl groups on the indenyl ring and any aliphatic chains in substituents. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons. researchgate.net For carbons without attached protons (quaternary carbons), no signal will be observed in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.edu This is particularly valuable for identifying quaternary carbons by their correlations to nearby protons. For example, the methyl protons on the indenyl ring would show HMBC correlations to the quaternary carbons of the ring system, aiding in their assignment. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close in space, regardless of whether they are directly bonded. researchgate.net This provides crucial information about the three-dimensional structure and stereochemistry of the molecule. For example, NOESY can reveal the spatial proximity of certain methyl groups to other parts of the molecule, helping to define its conformation.

By combining these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in complex molecules like this compound and its derivatives can be achieved. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining structural information through fragmentation analysis. nih.gov

Ionization Methods for Structural Elucidation (e.g., ESI-MS, APCI-MS)

Soft ionization techniques are generally preferred to obtain the molecular ion peak with minimal fragmentation.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that is well-suited for polar and large molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. ESI-MS is particularly useful for analyzing organometallic complexes and other polar derivatives of heptamethylindene. rsc.org

Atmospheric Pressure Chemical Ionization (APCI-MS) : APCI is another soft ionization method that is suitable for a wide range of compounds, including less polar molecules. It is often used in conjunction with liquid chromatography.

These methods allow for the accurate determination of the molecular weight, which is the first step in structural elucidation. High-resolution mass spectrometry (HRMS), often coupled with these ionization techniques, can provide the elemental formula of the compound. rsc.org

Fragmentation Pathways and Isomer Differentiation Using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a characteristic spectrum of product ions. youtube.comnih.gov The fragmentation patterns are highly dependent on the structure of the molecule. youtube.comyoutube.com

By analyzing the fragmentation pathways, it is possible to deduce the connectivity of the molecule. For instance, the loss of a methyl group (CH₃) would result in a fragment ion with a mass 15 units lower than the precursor ion. The fragmentation of more complex derivatives can reveal the structure of the substituents.

MS/MS is also a valuable tool for differentiating between isomers. lcms.czrsc.orgnih.gov Isomers have the same molecular weight but different structures, and they often produce distinct fragmentation patterns in MS/MS experiments. lcms.cz By comparing the MS/MS spectra of different isomers, it is possible to identify unique fragment ions or differences in the relative abundances of common fragments that allow for their differentiation. This is particularly relevant for the various possible isomers of substituted heptamethylindenes.

X-ray Diffraction Analysis of Crystalline Derivatives and Complexes

For derivatives of this compound that form suitable single crystals, X-ray diffraction can unambiguously determine their molecular structure. This technique has been successfully applied to various organometallic complexes incorporating the heptamethylindenyl ligand. researchgate.net For example, the crystal structure of [(η⁵-C₉Me₇)RhCl(μ-Cl)]₂ confirmed its dimeric nature and provided detailed information about the coordination of the heptamethylindenyl ligand to the rhodium centers. cdnsciencepub.comresearchgate.net

In another example, the X-ray structure of [(η⁵-C₉Me₇)Rh(PMe₂Ph)Cl₂] revealed a distorted η⁵-coordination of the indenyl ligand. cdnsciencepub.comresearchgate.net This level of detail is unattainable with other spectroscopic methods and is crucial for understanding the steric and electronic properties of these molecules. The solid-state structures of various transition-metal permethylindenyl-phenoxy (PHENI*) complexes have also been characterized by X-ray crystallography, revealing preferred conformations. nih.gov

Table 3: Crystallographic Data for a Heptamethylindenyl Rhodium Complex: [(η⁵-C₉Me₇)RhCl(μ-Cl)]₂ cdnsciencepub.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.598(5) |

| b (Å) | 10.520(3) |

| c (Å) | 17.376(3) |

| β (°) | 115.10(2) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [(η⁵-C₉Me₇)RhCl(μ-Cl)]₂ |

| [(η⁵-C₉Me₇)Rh(PMe₂Ph)Cl₂] |

| Transition-metal permethylindenyl-phenoxy (PHENI*) complexes |

Other Advanced Spectroscopic Techniques (e.g., Electron Spin Resonance (ESR) for radical intermediates)

The study of radical intermediates is crucial for understanding reaction mechanisms and the reactivity of molecules. For a compound like this compound, the formation of a radical species would likely involve the abstraction of a hydrogen atom from the methylene (B1212753) group (C1 position), leading to the formation of the resonantly stabilized 1,2,3,4,5,6,7-heptamethylindenyl radical.

In a typical ESR experiment, the sample containing the radical is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves by the unpaired electron spin transitions is detected and recorded as a spectrum. Key parameters obtained from an ESR spectrum include the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C), resulting in the splitting of the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the unpaired electron's delocalization across the molecule.

Although specific ESR data for the 1,1,2,3,4,5,6-heptamethyl-1H-indenyl radical is not documented in readily accessible literature, we can hypothesize the expected features of its ESR spectrum based on the principles of the technique and the structure of the radical. The hyperfine coupling would primarily arise from the interactions with the protons of the seven methyl groups attached to the indene (B144670) core. The magnitude of the coupling constants would depend on the spin density at the carbon atom to which each methyl group is attached.

The generation of the 1,1,2,3,4,5,6-heptamethyl-1H-indenyl radical for ESR studies could be achieved through various methods, such as chemical oxidation of the parent indene, hydrogen abstraction by a reactive radical species, or photolysis. The stability of the resulting radical would be a critical factor for its detection and characterization by ESR spectroscopy.

The following table provides a hypothetical representation of the type of data that would be obtained from an ESR study of the 1,1,2,3,4,5,6-heptamethyl-1H-indenyl radical. The values are illustrative and not based on experimental results.

Broader Research Implications and Future Perspectives

Potential of Highly Methylated Indenes as Scaffolds for Novel Chemical Entities

Indenes are recognized as valuable building blocks in the synthesis of a wide array of compounds, including natural products, pharmaceuticals, and bioactive molecules. nih.govunits.it The indene (B144670) skeleton is a privileged structure in medicinal chemistry and materials science. units.it Highly methylated indenes, such as the heptamethyl derivative, offer a robust and tunable platform for creating novel chemical entities. The extensive methylation provides steric bulk, which can enhance the stability of the resulting molecules.

For instance, derivatives of the related 2,3-dihydro-1H-indene core have been investigated as potent inhibitors of tubulin polymerization, a key target in anticancer therapies. nih.gov The specific substitution pattern on the indene ring is crucial for biological activity, and the trimethoxy-2,3-dihydro-1H-indene core, in particular, has been shown to be important for the antiproliferative activities of these derivatives. nih.gov The introduction of multiple methyl groups, as in 1,1,2,3,4,5,6-heptamethyl-1H-indene, provides a synthetically versatile scaffold that can be further functionalized to explore new chemical space and develop compounds with unique therapeutic or material properties.

Role in Advanced Catalysis and the Development of Sustainable Chemical Processes

The heptamethylindenyl (Ind*) ligand, derived from this compound, has emerged as a critical component in advanced catalysis. Its significant steric bulk and electron-donating properties lead to metal complexes with enhanced stability and unique reactivity. nih.gov These characteristics are particularly valuable in the field of C-H activation, a cornerstone of modern synthetic chemistry that aims to convert abundant C-H bonds into valuable functional groups.

A notable application is in rhodium-catalyzed C-H activation and amidation reactions. nih.govwikipedia.org The use of an Ind*Rh(III) catalyst was found to significantly accelerate the directed ortho C-H amidation of certain arenes. wikipedia.org This rate enhancement is attributed to the "indenyl effect," where the ability of the indenyl ligand to undergo a haptotropic rearrangement (η⁵ to η³) facilitates ligand substitution at the metal center through lower-energy associative pathways. wikipedia.org

Furthermore, the development of catalysts based on abundant and inexpensive first-row transition metals is a key goal for sustainable chemistry. nih.gov Cobalt complexes bearing the heptamethylindenyl ligand have been synthesized for this purpose. nih.gov The use of cobalt, combined with the principles of metalloradical catalysis, provides a more sustainable route for chemical synthesis, moving away from expensive and rare noble metals. nih.gov These Ind*-based systems are instrumental in developing fast, efficient, and broadly applicable methods for creating valuable molecules from readily available starting materials. nih.gov

Theoretical Advancements in Understanding Steric and Electronic Effects in Highly Methylated Aromatic Systems

The behavior of catalysts and the stability of molecules are governed by a combination of steric and electronic effects. rsc.org Highly methylated aromatic systems, such as this compound, serve as excellent models for advancing the theoretical understanding of these fundamental principles.

Electronic Effects: The seven methyl groups on the indene ring are electron-releasing, which significantly increases the electron density of the aromatic system. rsc.org This enhanced electron-donating ability makes the heptamethylindenyl ligand a more powerful donor to a metal center compared to less substituted analogues. This is analogous to how methyl groups on ferrocene (B1249389) make it more easily oxidized than the parent compound. rsc.org Theoretical studies using Density Functional Theory (DFT) have explored the "indenyl effect," revealing that the lower symmetry and larger π-orbital system of indenyl ligands compared to cyclopentadienyl (B1206354) ligands result in a smaller HOMO-LUMO gap. nih.gov This makes the corresponding metal complexes more reactive in certain catalytic cycles. nih.gov The addition of seven methyl groups further tunes these electronic properties.

Steric Effects: The steric hindrance created by the multiple methyl groups is a defining feature of this compound. This steric bulk can be quantified using parameters like the Tolman cone angle, which measures the spatial footprint of a ligand. units.itrsc.org The significant steric crowding around the metal center in an Ind* complex can protect it from undesired side reactions, thereby increasing catalyst stability and selectivity. rsc.orgacs.org Computational methods, including DFT and quantitative structure-activity relationship (QSAR) models, are increasingly used to separate and analyze the distinct contributions of steric and electronic factors, allowing for the rational design of ligands and catalysts for specific applications. rsc.orgnih.gov

Emerging Methodologies for the Synthesis and Characterization of Complex Hydrocarbons

The construction of complex, sterically hindered hydrocarbons like this compound requires sophisticated synthetic strategies. An established route involves a multi-step process starting from tiglic acid and heptamethylbenzene, which proceeds through the formation of 2,3,4,5,6,7-hexamethyl-2,3-dihydro-1H-inden-1-one. nih.gov This intermediate is then reduced and dehydrated to yield the final heptamethylindene product. nih.gov

Beyond this specific synthesis, a range of modern synthetic methods are being developed for substituted indenes. These include transition metal-catalyzed reactions like the cycloisomerization of 1-alkyl-2-ethynylbenzenes using platinum or ruthenium catalysts. rsc.org Another powerful technique is ring-closing metathesis, which has been used to construct functionalized indenes from substituted phenols. rsc.org For the creation of highly substituted systems, reactions that proceed through the cleavage of C-N bonds to generate benzyl (B1604629) cation intermediates have also proven effective. rsc.org

The characterization of these complex molecules relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is essential for determining the precise connectivity and arrangement of atoms. Other methods like Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry provide complementary structural information and confirm the identity and purity of the synthesized compounds.

Data Tables

Table 1: Physicochemical Properties of Selected Indene Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₆H₂₂ | 214.35 | 113369-69-8 |

| 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene | C₁₄H₂₀ | 188.31 | 16204-67-4 rsc.org |

| Indene | C₉H₈ | 116.16 | 95-13-6 |

Note: Data is compiled from various chemical databases and literature sources. The CAS number for this compound may be subject to different numbering conventions in various sources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,2,3,4,5,6-Heptamethyl-1H-indene, and how can purity be optimized?

- Methodological Answer : The synthesis of methylated indene derivatives typically involves alkylation or Friedel-Crafts reactions using indene as a precursor. For multi-methylated systems, iterative alkylation with methyl halides or dimethyl sulfate under acidic conditions (e.g., AlCl₃ or H₂SO₄) is common . Catalytic systems, such as Pd(dppf)Cl₂-mediated Suzuki-Miyaura coupling, can also be adapted for functionalization, as demonstrated in aryl-substituted indene synthesis . Purity optimization requires chromatographic separation (e.g., gas chromatography with nonpolar columns like Van Den Dool/Kratz) and temperature-programmed elution to resolve structural isomers .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for purity assessment, especially for volatile methylated indenes. Retention indices (I-values) from nonpolar columns provide comparative identification . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves methyl group regiochemistry. High-resolution MS confirms molecular weight (C₁₆H₂₂, MW 214.35) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke three-parameter exchange with Lee-Yang-Parr correlation) are recommended for thermochemical accuracy. Exact-exchange terms improve predictions for bond dissociation energies and ionization potentials . The Colle-Salvetti correlation-energy formula, reformulated as a functional of electron density and kinetic energy, enhances accuracy for multi-center interactions in polycyclic systems . Basis sets such as 6-31G* are suitable for geometry optimization and frontier orbital analysis.

Q. Are there known environmental degradation products or pathways for methyl-substituted indenes under microbial or chemical conditions?

- Methodological Answer : Microbial degradation of chlorinated indenes (e.g., pentachloroindene) produces carboxylated derivatives and dechlorinated intermediates, as observed in soil microcosms . For methylated analogs, abiotic pathways like photolysis or hydrolysis may dominate. Steric hindrance from methyl groups likely slows enzymatic breakdown, but specific studies are needed. Analytical workflows include LC-MS/MS with reference standards for degradation product identification .

Q. What challenges arise in reconciling experimental spectroscopic data with computational predictions for highly substituted indenes?

- Methodological Answer : Discrepancies often stem from steric effects altering bond angles or electron density distribution. For example, DFT may underestimate steric strain in crowded methyl groups, leading to deviations in NMR chemical shifts. Calibration with experimental data (e.g., X-ray crystallography) refines computational models. Multi-reference methods like CASSCF are recommended for systems with significant electron correlation .

Q. How do steric effects from multiple methyl groups influence reaction mechanisms in further functionalization?

- Methodological Answer : Steric bulk at positions 1, 2, and 3 can hinder electrophilic substitution, directing reactivity to less hindered sites (e.g., position 4). Catalytic systems must balance steric accessibility; bulky ligands (e.g., dppf in Pd catalysts) improve selectivity by shielding active sites . Kinetic studies using deuterated analogs or isotopic labeling can map steric vs. electronic contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products